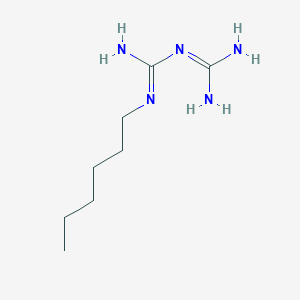

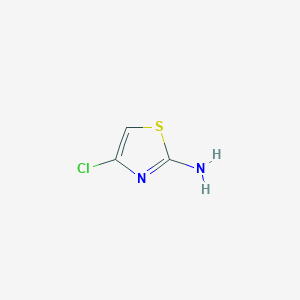

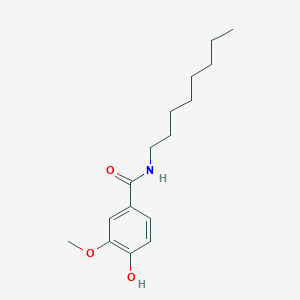

2-Amino-4-chlorothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-amino-4-chlorothiazole derivatives often involves cyclization reactions of appropriate precursors. For instance, a study on the synthesis of benzothiazole derivatives highlighted that these compounds could be synthesized via Brønsted acid catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, yielding various 2-substituted benzothiazoles in satisfactory to excellent yields (Mayo et al., 2014). Another approach described the formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and I(2)-free conditions, using molecular oxygen as the oxidant and DMSO as a crucial medium (Liao et al., 2012).

Molecular Structure Analysis

The structural analysis of benzothiazoles, including 2-amino-4-chlorothiazole derivatives, often involves spectroscopic techniques and computational studies. For instance, a comparison between observed and DFT calculations on the structure of a related chlorophenyl-thiadiazole compound provided insights into its molecular geometry, electronic properties, and hydrogen bonding interactions, suggesting potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

Scientific Research Applications

-

Pharmaceutical Research

- Summary of Application : The presence of the amine and chlorine groups in 2-Amino-4-chlorothiazole suggests potential applications in the development of new drugs.

- Methods of Application : While specific experimental procedures were not detailed, the compound’s potential in drug development is likely due to its chemical structure, particularly the presence of amine and chlorine groups.

- Results or Outcomes : The outcomes of this application are still under exploration.

-

Organic Chemistry

- Summary of Application : 2-Aminothiazole-based compounds, which include 2-Amino-4-chlorothiazole, have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

- Methods of Application : The compound is used as a scaffold in drug development. Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases .

- Results or Outcomes : The wide range of biological activities and high therapeutic influence of these compounds have led to their wide innovations .

-

Anticancer Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anticancer agents .

- Methods of Application : The compound’s potential in anticancer research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anticancer research is still under exploration .

-

Antioxidant Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antioxidants .

- Methods of Application : The compound’s potential in antioxidant research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antioxidant research is still under exploration .

-

Antimicrobial Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antimicrobial agents .

- Methods of Application : The compound’s potential in antimicrobial research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antimicrobial research is still under exploration .

-

Anti-Inflammatory Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anti-inflammatory agents .

- Methods of Application : The compound’s potential in anti-inflammatory research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anti-inflammatory research is still under exploration .

Safety And Hazards

Future Directions

2-Amino-4-chlorothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research. It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Future research may focus on developing new derivatives of 2-Amino-4-chlorothiazole with enhanced therapeutic activities.

properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chlorothiazole | |

CAS RN |

52107-46-7 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)